N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are typically sulfonic acids or sulfoxides.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-21-14-5-4-6-15(12-14)24(19,20)18-10-9-13-7-8-16(22-2)17(11-13)23-3/h4-8,11-12,18H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGHUFHQQLSHFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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